
N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the family of oxadiazole-containing compounds, which have been studied extensively for their pharmacological properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide also inhibits the activity of Akt, a protein kinase that plays a role in cell survival and proliferation. Additionally, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects
N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. In cancer research, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. Inflammation studies have demonstrated that N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons from oxidative stress and inflammation-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential therapeutic applications in various fields of medicine. N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one limitation of using N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide research. One direction is to investigate the potential of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study the mechanism of action of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in more detail to better understand its pharmacological properties. Additionally, future studies could explore the potential of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a drug delivery system for other therapeutic agents. Overall, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has shown great potential as a therapeutic agent, and further research is needed to fully explore its pharmacological properties.
Synthesemethoden
The synthesis of N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of p-tolyl hydrazine with 4-bromo-1-cyclohexylbutan-1-one to form 3-(p-tolyl)-1-cyclohexyl-1H-1,2,4-triazole-5(4H)-thione. The latter compound is then reacted with ethyl chloroacetate to form 3-(p-tolyl)-1-cyclohexyl-4-oxo-1,2,3,4-tetrahydroquinoline-2-carboxylate, which is further reacted with hydrazine hydrate to form N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have demonstrated that N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-cyclohexyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons from oxidative stress and inflammation-induced damage.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-10-12-15(13-11-14)19-21-18(24-22-19)9-5-8-17(23)20-16-6-3-2-4-7-16/h10-13,16H,2-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAHAFXJTNSOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

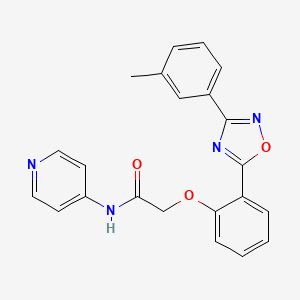
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)
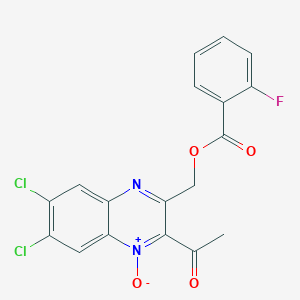
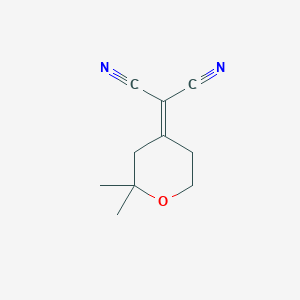
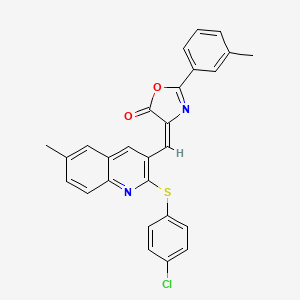


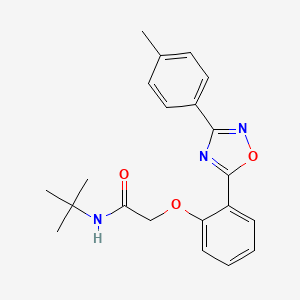
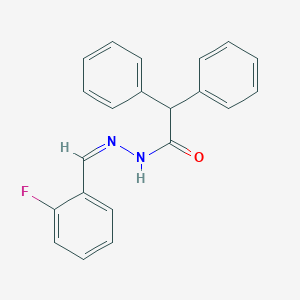
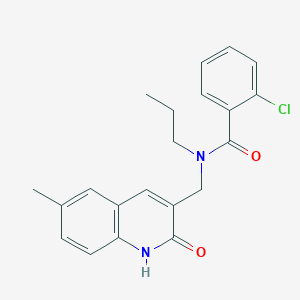
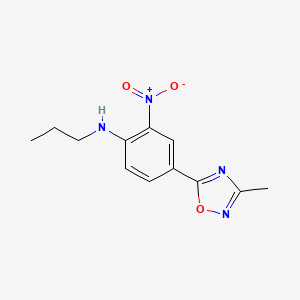
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7689490.png)
![(E)-4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7689494.png)